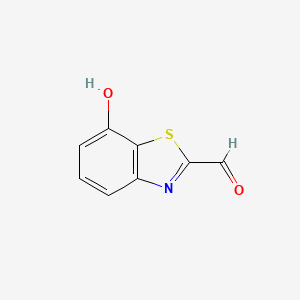

![molecular formula C7H4BrNOS B1408106 2-Bromobenzo[d]thiazol-7-ol CAS No. 1261561-64-1](/img/structure/B1408106.png)

2-Bromobenzo[d]thiazol-7-ol

Overview

Description

“2-Bromobenzo[d]thiazol-7-ol” is a chemical compound with the molecular formula C7H4BrNOS . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . A simple and effective one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates by the Ullmann-type reaction was developed .Molecular Structure Analysis

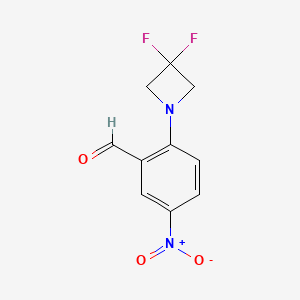

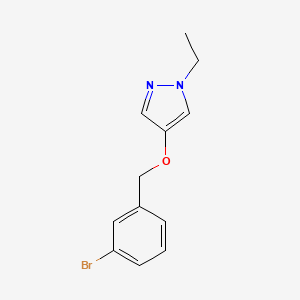

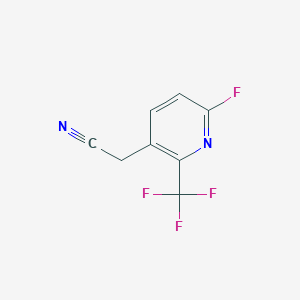

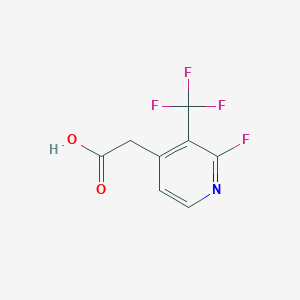

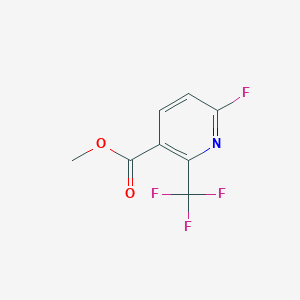

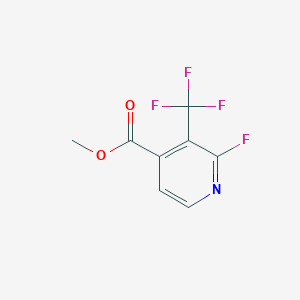

The molecular structure of “2-Bromobenzo[d]thiazol-7-ol” consists of a benzothiazole ring with a bromine atom attached to the second carbon atom and a hydroxyl group attached to the seventh carbon atom .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo a variety of chemical reactions, including functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromobenzo[d]thiazol-7-ol” include a molecular weight of 230.08 g/mol . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count can also be computed .Scientific Research Applications

Quorum Sensing Inhibition

2-Bromobenzo[d]thiazol-7-ol: may serve as a potent selective inhibitor of quorum sensing in Gram-negative bacteria . Quorum sensing is a bacterial communication process that regulates gene expression in response to cell density, affecting biofilm formation, virulence, and pathogenesis . Compounds with a benzo[d]thiazole moiety have shown promising results in inhibiting this process without being antibiotics, which is crucial for managing antibiotic resistance .

Antimicrobial Activity

Thiazole derivatives, including those related to 2-Bromobenzo[d]thiazol-7-ol , exhibit significant antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against various microbial strains. Their role in combating infections, especially those resistant to conventional treatments, is a vital area of research .

Anticancer Potential

The structural motif of benzo[d]thiazole is present in several anticancer agents . Research into 2-Bromobenzo[d]thiazol-7-ol could lead to the development of new therapeutic agents that target specific cancer pathways, offering a promising avenue for cancer treatment .

Anti-Inflammatory Applications

Thiazole compounds have been identified to possess anti-inflammatory properties . As such, 2-Bromobenzo[d]thiazol-7-ol could be investigated for its potential use in treating inflammatory conditions, contributing to the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Antifungal Uses

Benzo[d]thiazole derivatives are known to have antifungal activities . The application of 2-Bromobenzo[d]thiazol-7-ol in antifungal drug development could be significant, especially in addressing fungal strains that have developed resistance to existing antifungal medications .

Antiviral Properties

Thiazole derivatives, including 2-Bromobenzo[d]thiazol-7-ol , could be explored for their antiviral capabilities . The ongoing search for new antiviral drugs, particularly in the wake of global pandemics, makes this a critical area of study .

Neuroprotective Effects

Research into thiazole compounds has indicated potential neuroprotective effects, which could be applicable to 2-Bromobenzo[d]thiazol-7-ol . This application could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

The benzo[d]thiazole structure is often found in agrochemicals 2-Bromobenzo[d]thiazol-7-ol could be utilized in the synthesis of pesticides or herbicides, contributing to the agricultural industry by enhancing crop protection strategies .

Mechanism of Action

While the specific mechanism of action for “2-Bromobenzo[d]thiazol-7-ol” is not mentioned in the search results, benzothiazole derivatives are known to exhibit a wide range of biological activities. The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Future Directions

properties

IUPAC Name |

2-bromo-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLIQZYTQKATIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[d]thiazol-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.